molecular formula C16H14N4O2 B2877925 3-methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine CAS No. 895032-67-4

3-methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine

Cat. No.: B2877925
CAS No.: 895032-67-4
M. Wt: 294.314
InChI Key: NGFAJVJDKJXIRF-UHFFFAOYSA-N
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Description

3-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine typically involves a multi-step process. One common method includes the reaction of 4-nitrobenzaldehyde with phenylhydrazine to form 4-nitrophenylhydrazone. This intermediate is then subjected to cyclization with acetylacetone under acidic conditions to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.

    Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid.

    Cyclization: Acidic or basic conditions depending on the desired product.

Major Products Formed

    Reduction: 3-methyl-1-(4-aminophenyl)-4-phenyl-1H-pyrazol-5-amine.

    Substitution: Various halogenated derivatives.

    Cyclization: Polycyclic heterocycles with potential biological activity.

Scientific Research Applications

3-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, its potential as an enzyme inhibitor is due to its ability to bind to the active site of the enzyme, thereby blocking its activity. The nitrophenyl group plays a crucial role in this binding process, enhancing the compound’s affinity for the target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(4-nitrophenyl)-4-phenyl-1H-pyrazol-5-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly effective in certain chemical reactions and biological interactions, distinguishing it from other pyrazole derivatives.

Properties

IUPAC Name

5-methyl-2-(4-nitrophenyl)-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-15(12-5-3-2-4-6-12)16(17)19(18-11)13-7-9-14(10-8-13)20(21)22/h2-10H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFAJVJDKJXIRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319894
Record name 5-methyl-2-(4-nitrophenyl)-4-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24811647
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

895032-67-4
Record name 5-methyl-2-(4-nitrophenyl)-4-phenylpyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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